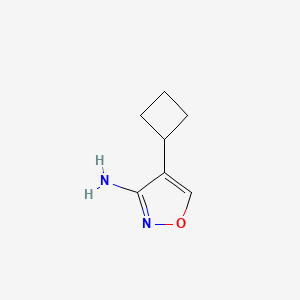
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H17IO2. It is a derivative of tetrahydro-2H-pyran, a six-membered heterocyclic compound containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring with a 6-iodohex-2-yn-1-yl group attached via an oxygen atom . The molecular weight of the compound is 308.159.Scientific Research Applications
Stereoselective and Regiodivergent Synthesis
A study by Rybak and Hall (2015) showcases the stereoselective and regiodivergent allylic Suzuki-Miyaura cross-coupling of 2-ethoxydihydropyranyl boronates. This method enables the assembly of highly functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives, contributing to the concise total synthesis of natural products like diospongin B. The research highlights the importance of oxygen-containing heterocycles, such as pyrans, in synthesizing a variety of natural products and pharmaceutical drugs (Rybak & Hall, 2015).
Oxidative Difunctionalization
Mandha et al. (2012) explored the oxidative difunctionalization of 2-amino-4H-pyrans with iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium. This process highlights the geminal dialkoxylation and the addition of chlorine and alkoxy groups across the chromene double bond, demonstrating the compound's utility in synthetic chemistry (Mandha et al., 2012).
Catalyzed Cyclizations to Pyran and Oxazine Derivatives
Varela and Saá (2016) discussed the synthesis of pyrans, emphasizing their presence in numerous natural compounds with extraordinary biological activities. Metal-catalyzed intramolecular cyclizations were reviewed for their prominent synthetic relevance, highlighting the construction of dihydropyran and dihydro-1,4-oxazine derivatives through various bond formations. This reflects the compound's significance in creating heterocyclic structures found in biologically active molecules (Varela & Saá, 2016).
properties
IUPAC Name |
2-(6-iodohex-2-ynoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXSBFRXLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

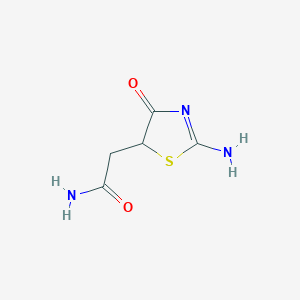
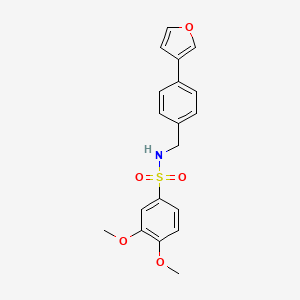
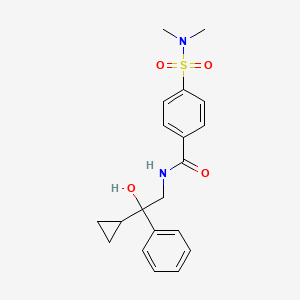
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)
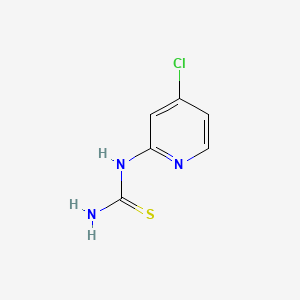
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)




![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)
